molecular formula C15H16N2O4S B2723637 Ethyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 919860-71-2

Ethyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2723637
CAS No.: 919860-71-2
M. Wt: 320.36
InChI Key: VPODRLSZHKNGDN-UHFFFAOYSA-N
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Description

Ethyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.36. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(1,2-oxazole-5-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-2-20-15(19)12-9-5-3-4-6-11(9)22-14(12)17-13(18)10-7-8-16-21-10/h7-8H,2-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPODRLSZHKNGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H15N3O3SC_{11}H_{15}N_{3}O_{3}S and a molecular weight of approximately 253.33 g/mol. Its structure features a unique combination of an isoxazole moiety and a benzo[b]thiophene framework, which contributes to its biological activity. The presence of functional groups such as carboxylates and amides enhances its reactivity and potential therapeutic applications.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound shows promising results against various bacterial strains, including resistant strains. Studies have indicated that compounds with similar benzo[b]thiophene structures possess significant antimicrobial properties due to their ability to disrupt bacterial cell walls and inhibit growth .
  • Antitumor Activity : Research has highlighted the potential of isoxazole derivatives in cancer therapy. This compound may exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds featuring benzo[b]thiophene structures have been reported to possess anti-inflammatory properties. This activity may be attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Isoxazole Ring : The isoxazole moiety is synthesized through cyclization reactions involving hydroxylamine and appropriate carbonyl precursors.
  • Construction of Benzo[b]thiophene Framework : This step usually includes the formation of thiophene rings followed by functionalization to introduce carboxamide groups.
  • Final Coupling Reactions : The final product is obtained by coupling the isoxazole derivative with the benzo[b]thiophene component.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antitumor Evaluation : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values comparable to established chemotherapeutic agents .
  • Antimicrobial Screening : The compound was tested against multiple bacterial strains using standard agar diffusion methods. Results indicated effective inhibition zones against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateStructureLacks isoxazole; simpler structure
Ethyl 2-(methylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateStructureContains methylamino group; different biological activity
Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateStructureCyclohexane ring; alters lipophilicity

This compound stands out due to its dual functionality from both the isoxazole and benzo[b]thiophene components. This combination may enhance its biological activities compared to simpler analogs.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiophene and isoxazole derivatives. The incorporation of these moieties into drug design has been linked to enhanced activity against various cancer cell lines. For instance, research indicates that thiophene-based compounds can inhibit key enzymes involved in cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways associated with tumor growth .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes that contribute to inflammation . The structural characteristics of the compound facilitate its interaction with biological targets involved in inflammatory responses.

Synthesis and Characterization

The synthesis of Ethyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be achieved through multicomponent reactions involving isoxazole derivatives and benzo[b]thiophene precursors. These synthetic pathways have been optimized for yield and purity, demonstrating the compound's accessibility for further research .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values obtained from these studies indicate a promising therapeutic index . Additionally, docking studies suggest strong binding affinity to target proteins involved in cancer metabolism.

In Vivo Studies

Preclinical trials using animal models have shown that the compound reduces tumor size significantly compared to control groups. These findings support the potential use of this compound as an effective anticancer agent .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAnticancer ActivityAnti-inflammatory ActivityMechanism of Action
This compoundModerateHighCOX/LOX inhibition
Thiophene Derivative AHighModerateApoptosis induction
Isoxazole Compound BLowHighCytokine inhibition

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